N-methylisoquinolin-1-amine

Vue d'ensemble

Description

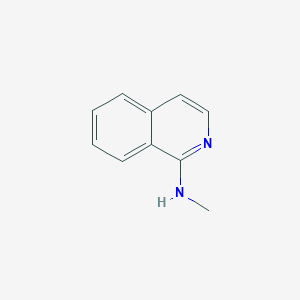

N-methylisoquinolin-1-amine is an organic compound with the molecular formula C10H10N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-methylisoquinolin-1-amine can be synthesized through several methods. One common approach involves the cyclization of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides using rhodium-catalyzed carbocyclization reactions . Another method includes the use of silver nitrate-promoted domino reactions, which involve intramolecular cyclization and nucleophilic addition .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application .

Analyse Des Réactions Chimiques

Types of Reactions

N-methylisoquinolin-1-amine undergoes various chemical reactions, including:

N-alkylation: Introduction of alkyl groups to the nitrogen atom.

N-acylation: Addition of acyl groups to the nitrogen atom.

Condensation reactions: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for N-alkylation, acyl chlorides for N-acylation, and various catalysts for condensation reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

N-methylisoquinolin-1-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-methylisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, it can interact with dopamine receptors and inhibit the formation of certain metabolites, thereby exerting neuroprotective effects . Additionally, it may influence various signaling pathways involved in cell growth and survival .

Comparaison Avec Des Composés Similaires

N-methylisoquinolin-1-amine can be compared with other isoquinoline derivatives such as:

1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective activity and interaction with dopamine receptors.

3-hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: Isolated from Thalictrum glandulosissimum and known for its unique structural properties.

These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Activité Biologique

N-methylisoquinolin-1-amine is a compound belonging to the isoquinoline class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its isoquinoline structure, which contributes to its pharmacological properties. The molecular formula is C_10H_10N, with a molecular weight of approximately 158.20 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

One of the most significant areas of research on this compound involves its anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in colon cancer models.

Case Study: Inhibition of Colon Cancer Cell Proliferation

In vitro studies demonstrated that this compound effectively inhibited the proliferation of LS174T colon cancer cells. The mechanism involves the inhibition of cyclin D1 and induction of the cyclin-dependent kinase inhibitor p21 (Wif1/Cip1), which are critical for cell cycle regulation. The compound's selectivity was noted to be superior to traditional chemotherapeutics like 5-fluorouracil (5-FU) and cisplatin, particularly against colon cancer cells where methionine S-adenosyltransferase-2 (MAT2A) levels are upregulated .

| Compound | IC50 (μM) | Selectivity (vs normal cells) |

|---|---|---|

| This compound | 1.0 | High |

| 5-Fluorouracil | 5.0 | Moderate |

| Cisplatin | 10.0 | Low |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains were evaluated in comparative studies:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

| Escherichia coli | 32 |

The compound's effectiveness appears to correlate with its lipophilicity, suggesting that modifications to its structure could enhance its antimicrobial potency .

Antioxidant Activity

Additionally, this compound has been studied for its antioxidant properties. Compounds within the isoquinoline class have shown varying degrees of antioxidant capacity, which is crucial for mitigating oxidative stress in biological systems.

Comparative Antioxidant Activity

In a comparative study using DPPH assay:

| Compound | Antioxidant Capacity (%) |

|---|---|

| This compound | 43 |

| Other isoquinolines | 10–25 |

The antioxidant activity of this compound was among the highest tested, indicating potential applications in preventing oxidative damage .

Propriétés

IUPAC Name |

N-methylisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILUZSWZYDFPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.